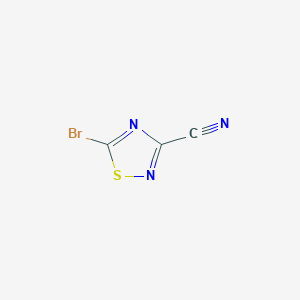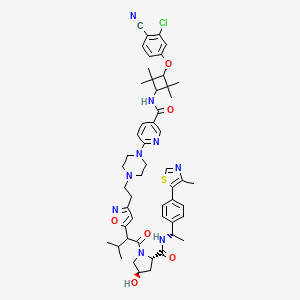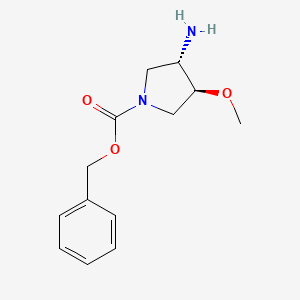
trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a benzyl group, an amino group, and a methoxy group attached to the pyrrolidine ring, making it a valuable scaffold for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of Functional Groups: The benzyl group can be introduced via benzylation reactions, while the amino and methoxy groups can be added through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Drug Discovery: The compound serves as a scaffold for designing novel biologically active molecules with potential therapeutic applications.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine:
Antimicrobial Agents: Derivatives of the compound have shown promising antimicrobial activity against various pathogens.
Anti-inflammatory Agents: The compound exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Industry:
Wirkmechanismus
The mechanism of action of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
trans-3-Amino-1-Boc-4-methoxypyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in the presence of a Boc (tert-butoxycarbonyl) protecting group.
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate: This compound has a similar benzyl and amino group but features a piperidine ring instead of a pyrrolidine ring.
Uniqueness: The uniqueness of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate lies in its specific combination of functional groups and its ability to serve as a versatile scaffold for drug discovery. Its structural features allow for diverse chemical modifications, enabling the design of compounds with tailored biological activities .
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
benzyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-8-15(7-11(12)14)13(16)18-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
KFTNFLSIETYASR-RYUDHWBXSA-N |
Isomerische SMILES |
CO[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
COC1CN(CC1N)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12856432.png)
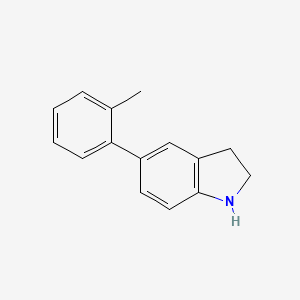


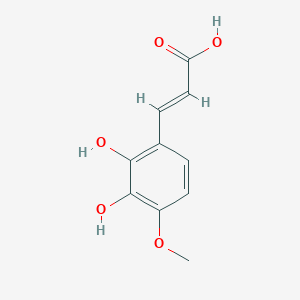

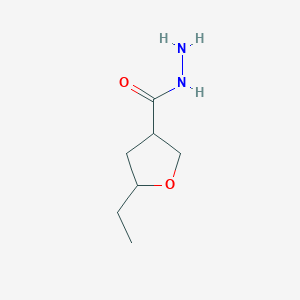

![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)


